molecular formula C19H22F3NO7 B2541523 2,2,7,7-tetramethyl-N-(4-(trifluoromethoxy)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide CAS No. 1095321-41-7

2,2,7,7-tetramethyl-N-(4-(trifluoromethoxy)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide

Cat. No. B2541523
CAS RN: 1095321-41-7
M. Wt: 433.38
InChI Key: DYPWYALADNLMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,7,7-tetramethyl-N-(4-(trifluoromethoxy)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide is a useful research compound. Its molecular formula is C19H22F3NO7 and its molecular weight is 433.38. The purity is usually 95%.
BenchChem offers high-quality 2,2,7,7-tetramethyl-N-(4-(trifluoromethoxy)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,7,7-tetramethyl-N-(4-(trifluoromethoxy)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in chemical synthesis often focuses on the development of novel compounds with potential applications in medicinal chemistry, material science, and as tools for biological research. For instance, the synthesis and characterization of complex molecules such as pyrazoline derivatives highlight the ongoing efforts to explore new chemical entities. These studies include detailed structural analysis through techniques like X-ray crystallography, NMR, and mass spectrometry, providing a foundation for understanding the chemical behavior and potential applications of new compounds (Jasinski et al., 2012).

Biological Evaluation for Therapeutic Potential

Compounds with complex structures, including those related to the specified chemical, are often evaluated for their biological activity. This includes screening for anticancer, antimicrobial, and anti-inflammatory properties. For example, hetero-bimetallacycles have been constructed and analyzed for their cytotoxic effects against various cancer cell lines, demonstrating the potential of complex molecules in therapeutic applications (Mishra et al., 2014).

Material Science and Supramolecular Chemistry

In material science, the design and synthesis of molecules with specific properties can lead to the development of new materials with unique applications. Supramolecular hetero-bimetallacycles, for instance, showcase the intersection of organic synthesis and material science, where the assembly of complex structures leads to materials with potential applications in catalysis, drug delivery, and as sensors (Mishra et al., 2014).

Advanced Drug Design and Discovery

The complex molecular structures similar to the specified compound are often explored in the context of drug design and discovery. This involves evaluating the interaction of these molecules with biological targets, studying their pharmacokinetics, and optimizing their properties for therapeutic use. The development of CCR5 antagonists for example, demonstrates the process of optimizing complex molecules for oral bioavailability and therapeutic efficacy (Ikemoto et al., 2005).

properties

IUPAC Name

4,4,11,11-tetramethyl-N-[4-(trifluoromethoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO7/c1-17(2)27-11-12(28-17)14-16(30-18(3,4)29-14)25-13(11)15(24)23-9-5-7-10(8-6-9)26-19(20,21)22/h5-8,11-14,16H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPWYALADNLMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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